1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate

Fragrance substantivity Fixative performance Volatility control

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate (CAS 71617-12-4), also known as linalyl 3-phenylpropionate or 3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate, is a synthetic monoterpenoid ester belonging to the linalyl ester family. With molecular formula C₁₉H₂₆O₂ and molecular weight 286.41 g·mol⁻¹, it is classified within essential oils, fragrances and terpenes.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 71617-12-4
Cat. No. B12673260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate
CAS71617-12-4
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C=C)OC(=O)CCC1=CC=CC=C1)C
InChIInChI=1S/C19H26O2/c1-5-19(4,15-9-10-16(2)3)21-18(20)14-13-17-11-7-6-8-12-17/h5-8,10-12H,1,9,13-15H2,2-4H3
InChIKeyRBQBQDDJTGLLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate (CAS 71617-12-4): Procurement-Relevant Physicochemical and Functional Profile


1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate (CAS 71617-12-4), also known as linalyl 3-phenylpropionate or 3,7-dimethylocta-1,6-dien-3-yl 3-phenylpropanoate, is a synthetic monoterpenoid ester belonging to the linalyl ester family. With molecular formula C₁₉H₂₆O₂ and molecular weight 286.41 g·mol⁻¹, it is classified within essential oils, fragrances and terpenes [1]. The compound is characterized by a linalyl alcohol moiety esterified with 3-phenylpropionic acid, yielding a saturated phenylpropanoid ester structure that distinguishes it from the more common α,β-unsaturated linalyl cinnamate. Predicted physicochemical properties include an estimated log Kow of 6.59, boiling point of 351.5 °C, and very low vapor pressure of 3.14 × 10⁻⁵ mm Hg at 25 °C [1].

Critical Performance Gaps Between Linalyl 3-Phenylpropionate and Common Linalyl Esters: Why Simple Substitution Risks Formulation Failure


Despite sharing the linalyl alcohol core, linalyl esters exhibit dramatic differences in volatility, lipophilicity, and chemical stability that preclude simple interchange. For example, linalyl acetate (CAS 115-95-7) has an experimentally determined vapor pressure of 0.111 mm Hg and log Kow of 3.93 [1], whereas 1,5-dimethyl-1-vinylhex-4-enyl 3-phenylpropionate exhibits a vapor pressure approximately 3,500-fold lower (3.14 × 10⁻⁵ mm Hg) and log Kow nearly 2.7 units higher (6.59) [2]. Such disparities directly impact fragrance longevity, skin substantivity, and environmental fate. Furthermore, the saturated 3-phenylpropionate ester bond confers distinct thermal and oxidative stability compared with the unsaturated cinnamate analog [3]. Procurement decisions that treat these compounds as functionally equivalent risk compromised product performance, altered safety profiles, and regulatory non-compliance in end-use applications.

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate (CAS 71617-12-4): Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Vapor Pressure Reduction of ~3,500-Fold Versus Linalyl Acetate Enables Extended Fragrance Longevity

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate exhibits an estimated vapor pressure of 3.14 × 10⁻⁵ mm Hg at 25 °C (Modified Grain method), compared with 0.111 mm Hg (experimental) for linalyl acetate [1][2]. This represents a ~3,535-fold reduction in volatility. Against linalyl propionate (estimated VP 0.02–0.026 mm Hg), the target compound is approximately 637–828 times less volatile [3]. The extremely low vapor pressure positions this compound as a functional base-note fixative rather than a top-note impact material.

Fragrance substantivity Fixative performance Volatility control

Water Solubility Reduction of Over 575-Fold Versus Linalyl Acetate Enhances Skin and Fabric Substantivity

The estimated water solubility of 1,5-dimethyl-1-vinylhex-4-enyl 3-phenylpropionate is 0.03498 mg·L⁻¹ at 25 °C, compared with 20.12 mg·L⁻¹ for linalyl acetate [1][2]. This 575-fold decrease in aqueous solubility is consistent with the higher log Kow (6.59 versus 3.93) and indicates significantly greater hydrophobicity. Compared with linalyl cinnamate (water solubility 0.05483 mg·L⁻¹), the target compound is approximately 1.6-fold less soluble [3].

Hydrophobicity Substantivity Wash-off resistance

Saturated Phenylpropionate Ester Structure Confers Superior Thermal Stability Over Unsaturated Cinnamate Analogs

1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate contains a fully saturated 3-phenylpropionate ester moiety, in contrast to linalyl cinnamate which possesses an α,β-unsaturated cinnamate ester. A 2025 study on structurally analogous phenylpropionate, cinnamate, and benzoate esters demonstrated that phenyl propionates provided superior long-term thermal stability, with lower carbonyl index values during accelerated aging compared with cinnamate structures [1]. While this study was conducted in a polypropylene matrix, the underlying chemical principle—that the saturated phenylpropionate functionality is less prone to thermal and oxidative degradation than the conjugated cinnamate system—is class-transferable.

Thermal stability Oxidative stability Formulation shelf-life

Higher Flash Point (107.3 °C) Versus Linalyl Acetate (90 °C) and Linalyl Propionate (87.2 °C) Reduces Flammability Risk in Processing and Transport

The estimated flash point of 1,5-dimethyl-1-vinylhex-4-enyl 3-phenylpropionate is 107.3 °C , compared with 90.0 °C for linalyl acetate and 87.2 °C for linalyl propionate . This represents a 17.3 °C safety margin over linalyl acetate and a 20.1 °C margin over linalyl propionate. Under Globally Harmonized System (GHS) classification, the target compound falls further from the flammable liquid threshold (flash point ≤ 93 °C), potentially reducing regulatory burden for storage and transport.

Process safety Flammability Regulatory compliance

Unique Olfactory Profile Combining High Floral-Sweet-Rosy Character Distinguishes From Standard Linalyl Esters

Computational odor profiling of 1,5-dimethyl-1-vinylhex-4-enyl 3-phenylpropionate indicates a dominant floral character (83.55%), with strong sweet (80.11%) and rosy (65.98%) secondary notes, along with fruity (59.20%) and balsamic (59.05%) aspects [1]. In contrast, linalyl acetate is characterized primarily by bergamot, lavender, and fruity notes [2], while linalyl cinnamate presents as sweet-balsamic with lily and neroli facets [3]. The combination of high rosy character with balsamic warmth is not prominently captured by any single common linalyl ester, making the target compound a distinct tool for perfumers seeking to build complex floral accords without relying on multiple ingredients.

Odor profile Fragrance creation Sensory differentiation

Optimal Application Scenarios for 1,5-Dimethyl-1-vinylhex-4-enyl 3-phenylpropionate (CAS 71617-12-4) Based on Quantitative Evidence


Long-Lasting Fine Fragrance Base Notes and Fixative Systems

With vapor pressure ~3,500-fold lower than linalyl acetate (3.14 × 10⁻⁵ vs. 0.111 mm Hg) [1][2], this compound is ideally suited for fine fragrance base notes where extended olfactory presence is critical. Its extremely low volatility functions as a physical fixative, slowing the evaporation of more volatile top and middle notes without relying on synthetic musk or phthalate-based fixatives. The high log Kow (6.59) further enhances substantivity on skin, making it valuable for luxury perfumes requiring all-day fragrance retention.

Personal Care and Cosmetic Products Requiring Water-Resistant Fragrance Substantivity

The 575-fold lower water solubility compared with linalyl acetate (0.035 vs. 20.12 mg·L⁻¹) [1][2] makes this compound a strategic choice for shampoos, body washes, and sunscreen formulations where fragrance components are exposed to aqueous rinse-off. Its hydrophobic character promotes retention on skin and hair surfaces even after water contact, maintaining fragrance intensity through the use cycle.

Heat-Processed Consumer Goods Requiring Thermally Stable Fragrance Ingredients

Based on class-level evidence that saturated phenylpropionate esters exhibit superior thermal stability compared with cinnamate analogs [3], this compound is preferable for fragranced products undergoing thermal processing—such as candle wax blending, melt-and-pour soap bases, or polymer masterbatch incorporation. The absence of the conjugated double bond present in linalyl cinnamate reduces the risk of thermal degradation, color development, and off-odor formation during high-temperature manufacturing.

Industrial-Scale Fragrance Compounding With Reduced Flammability Risk

The flash point of 107.3 °C exceeds that of linalyl acetate (90.0 °C) by 17.3 °C and linalyl propionate (87.2 °C) by 20.1 °C , placing it above the GHS flammable liquid Category 3 threshold. For large-volume fragrance houses and contract manufacturers, this higher flash point reduces regulatory restrictions on storage quantities, simplifies transport documentation, and may lower fire insurance premiums—offering a tangible operational advantage in procurement decisions.

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